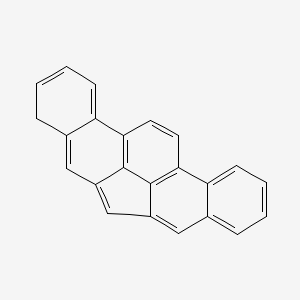
6H-Cyclopenta(ghi)picene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Cyclopenta(ghi)picene is a polycyclic aromatic hydrocarbon with the molecular formula C23H14 It is characterized by its complex structure, which includes multiple aromatic rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Cyclopenta(ghi)picene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the photochemical cyclization of dinaphthylethenes. This process involves the use of light to induce the formation of the cyclopenta ring, resulting in the desired picene structure .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: 6H-Cyclopenta(ghi)picene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced aromatic compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, commonly occurring at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield fully hydrogenated aromatic compounds.
科学研究应用
6H-Cyclopenta(ghi)picene has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactions.
Biology: Its derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用机制
The mechanism of action of 6H-Cyclopenta(ghi)picene involves its interaction with various molecular targets and pathways. Its aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, its electronic properties enable it to participate in electron transfer reactions, which can influence various biochemical pathways.
相似化合物的比较
Picene: Another polycyclic aromatic hydrocarbon with a similar structure but fewer aromatic rings.
Pentacene: A compound with five linearly fused benzene rings, known for its use in organic electronics.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness: 6H-Cyclopenta(ghi)picene is unique due to its specific arrangement of aromatic rings and the presence of a cyclopenta ring. This structure imparts distinct electronic and chemical properties, making it valuable for various applications in research and industry .
属性
CAS 编号 |
195-90-4 |
|---|---|
分子式 |
C23H14 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
hexacyclo[18.2.1.03,8.09,22.012,21.013,18]tricosa-1,3,5,7,9(22),10,12(21),13,15,18,20(23)-undecaene |
InChI |
InChI=1S/C23H14/c1-3-7-18-14(5-1)11-16-13-17-12-15-6-2-4-8-19(15)21-10-9-20(18)22(16)23(17)21/h1-5,7-13H,6H2 |
InChI 键 |
HFYMDJZHEWLBLG-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC=C2C1=CC3=CC4=CC5=CC=CC=C5C6=C4C3=C2C=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


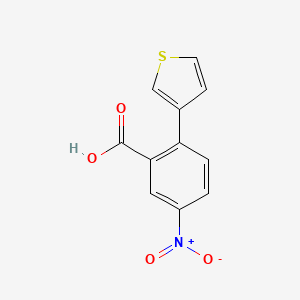
![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)
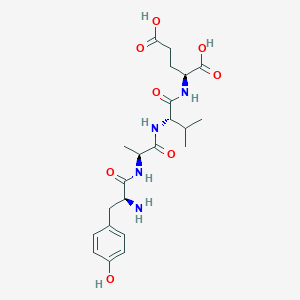
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)

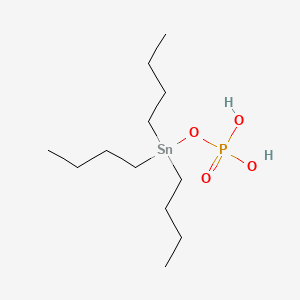

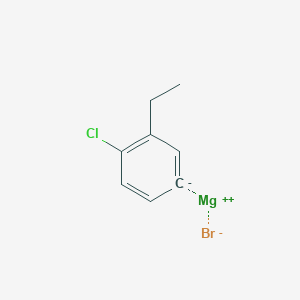

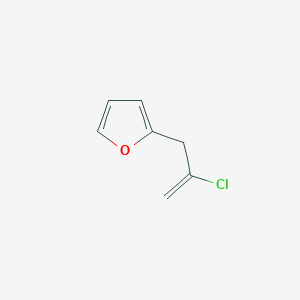

![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)


